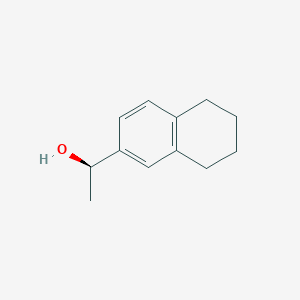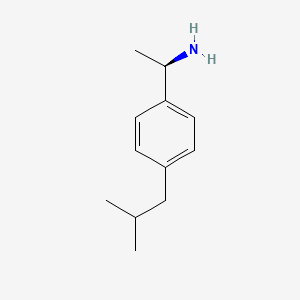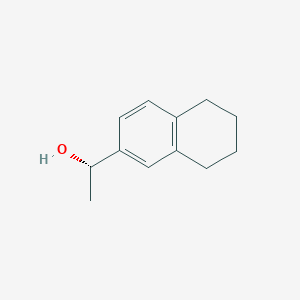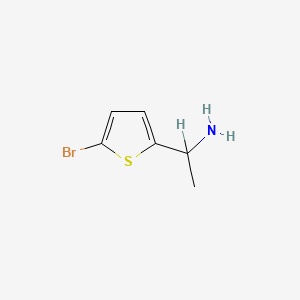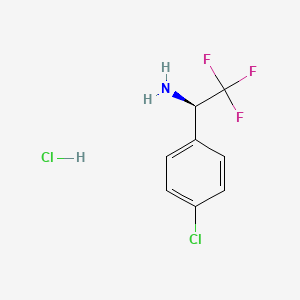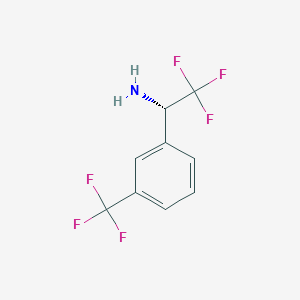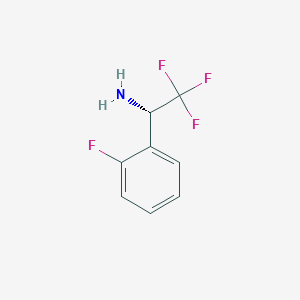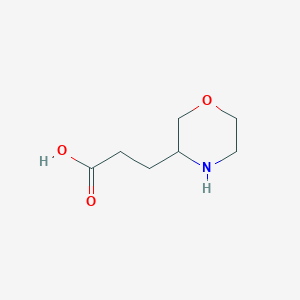
Lanthanum antimonide
描述
Lanthanum antimonide is a chemical compound composed of lanthanum and antimony. It is a member of the lanthanide series and is known for its unique properties, including its metallic conductivity and potential applications in various fields. This compound is typically represented by the chemical formula LaSb.
准备方法
Synthetic Routes and Reaction Conditions: Lanthanum antimonide can be synthesized through several methods. One common method involves the direct reaction of lanthanum and antimony at high temperatures. The reaction is typically carried out in a vacuum or an inert atmosphere to prevent oxidation. The equation for the reaction is as follows: [ \text{La} + \text{Sb} \rightarrow \text{LaSb} ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a stoichiometric mixture of lanthanum and antimony in a sealed container. The reaction is conducted at temperatures ranging from 800°C to 1000°C. The resulting product is then purified through various techniques, such as zone refining, to achieve the desired purity.
化学反应分析
Types of Reactions: Lanthanum antimonide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form lanthanum oxide and antimony oxide. The reaction typically occurs at elevated temperatures in the presence of oxygen: [ 2\text{LaSb} + 3\text{O}_2 \rightarrow 2\text{La}_2\text{O}_3 + 2\text{Sb}_2\text{O}_3 ]
Reduction: this compound can be reduced by hydrogen to form lanthanum metal and antimony metal. This reaction is typically carried out at high temperatures: [ \text{LaSb} + \text{H}_2 \rightarrow \text{La} + \text{Sb} + \text{H}_2\text{O} ]
Substitution: this compound can undergo substitution reactions with halogens to form lanthanum halides and antimony halides. For example, the reaction with chlorine is as follows: [ \text{LaSb} + 3\text{Cl}_2 \rightarrow \text{LaCl}_3 + \text{SbCl}_3 ]
Common Reagents and Conditions:
Oxidation: Oxygen, elevated temperatures.
Reduction: Hydrogen, high temperatures.
Substitution: Halogens (e.g., chlorine), ambient or elevated temperatures.
Major Products Formed:
Oxidation: Lanthanum oxide, antimony oxide.
Reduction: Lanthanum metal, antimony metal.
Substitution: Lanthanum halides, antimony halides.
科学研究应用
Lanthanum antimonide has several scientific research applications due to its unique properties:
Chemistry:
- Used as a catalyst in various chemical reactions.
- Employed in the synthesis of other lanthanide compounds.
Biology:
- Investigated for its potential use in biological imaging and diagnostics.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry:
- Utilized in the production of advanced materials, such as semiconductors and thermoelectric devices.
- Employed in the manufacturing of high-performance magnets and alloys.
作用机制
The mechanism of action of lanthanum antimonide involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with calcium channels, blocking their activity and affecting cellular processes. This interaction is primarily due to the similarity in ionic radii between lanthanum and calcium, allowing lanthanum to substitute for calcium in biological molecules.
In industrial applications, this compound’s mechanism of action is related to its electronic properties, which enable it to function as a semiconductor or a thermoelectric material. The compound’s ability to conduct electricity and generate a thermoelectric effect is due to the movement of electrons within its crystal lattice.
相似化合物的比较
Lanthanum Phosphide (LaP): Used in high-temperature applications and as a semiconductor material.
Lanthanum Arsenide (LaAs): Employed in electronic devices and as a thermoelectric material.
Lanthanum Bismuthide (LaBi): Utilized in the production of advanced materials and as a catalyst.
Uniqueness of Lanthanum Antimonide: this compound is unique due to its specific combination of lanthanum and antimony, which imparts distinct electronic and catalytic properties
属性
IUPAC Name |
antimony;lanthanum(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCSAYBLRCMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[La+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.665 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12142-69-7 | |
| Record name | Antimony, compd. with lanthanum (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012142697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lanthanum (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with lanthanum (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



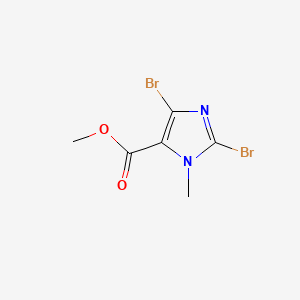
![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)
